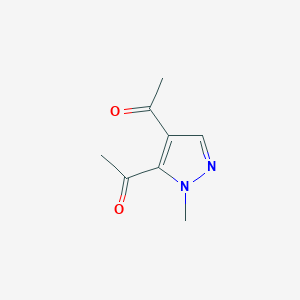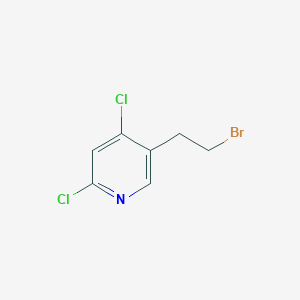
5-(2-溴乙基)-2,4-二氯吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)-2,4-dichloropyridine: is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions, and a bromoethyl group at the 5 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学研究应用
Chemistry: 5-(2-Bromoethyl)-2,4-dichloropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, 5-(2-Bromoethyl)-2,4-dichloropyridine is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-2,4-dichloropyridine typically involves the bromination of 2,4-dichloropyridine. One common method is the reaction of 2,4-dichloropyridine with bromoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 5-(2-Bromoethyl)-2,4-dichloropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-(2-Bromoethyl)-2,4-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
作用机制
The mechanism of action of 5-(2-Bromoethyl)-2,4-dichloropyridine involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modulation of receptor function. The chlorine atoms on the pyridine ring can also influence the compound’s reactivity and binding affinity.
相似化合物的比较
2,4-Dichloropyridine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
5-(2-Chloroethyl)-2,4-dichloropyridine: Similar structure but with a chloroethyl group instead of bromoethyl, resulting in different reactivity and biological activity.
5-(2-Bromoethyl)-3,5-dichloropyridine: Similar but with different substitution pattern on the pyridine ring, affecting its chemical properties.
Uniqueness: 5-(2-Bromoethyl)-2,4-dichloropyridine is unique due to the presence of both bromoethyl and dichloro substituents, which confer distinct reactivity and potential biological activities. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields of research and industry.
属性
IUPAC Name |
5-(2-bromoethyl)-2,4-dichloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c8-2-1-5-4-11-7(10)3-6(5)9/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECNENOCAOYVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

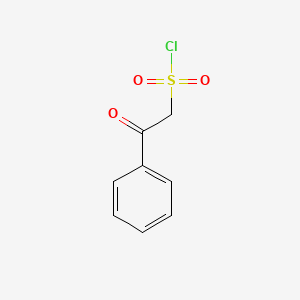
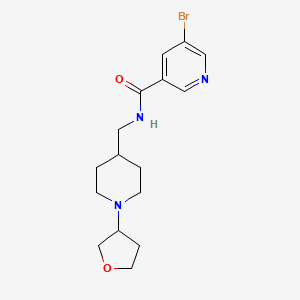
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2586757.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2586760.png)
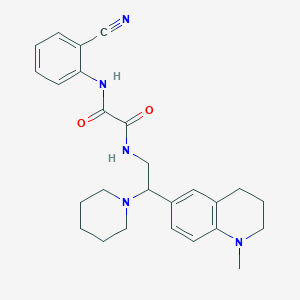
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2586763.png)
![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2586764.png)

![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2586768.png)
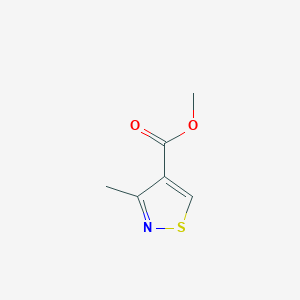
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2586770.png)
